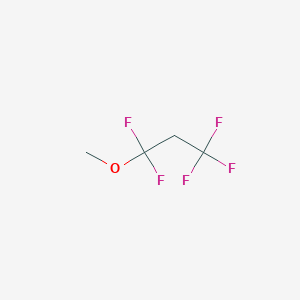

1,1,3,3,3-Pentafluoropropyl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,3,3,3-Pentafluoropropyl methyl ether is a fluorinated ether compound with the molecular formula C4H5F5O and a molecular weight of 164.08 g/mol . It is a colorless, odorless, and non-flammable liquid that is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

The synthesis of 1,1,3,3,3-pentafluoropropyl methyl ether typically involves the reaction of pentafluoropropanol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and using a strong acid such as sulfuric acid as the catalyst . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

1,1,3,3,3-Pentafluoropropyl methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into less fluorinated ethers.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Chemistry

Solvent Properties:

The compound is widely used as a solvent in organic reactions due to its ability to dissolve a variety of organic compounds while maintaining stability under reaction conditions. Its low polarity makes it suitable for reactions that require non-polar solvents.

Reagent in Organic Synthesis:

1,1,3,3,3-Pentafluoropropyl methyl ether serves as a reagent in synthetic organic chemistry. It has been utilized in the synthesis of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization reactions .

Biological Applications

Potential Local Anesthetic:

Research indicates that this compound may exhibit local anesthetic properties comparable to traditional anesthetics. Studies have shown its efficacy in blocking nerve conduction pathways similar to established anesthetics.

Drug Delivery Systems:

The compound's favorable solvent properties also make it a candidate for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances their bioavailability and therapeutic effectiveness .

Case Study 1: Local Anesthetic Efficacy

A study conducted on the anesthetic properties of this compound demonstrated its potential as an effective local anesthetic. The compound was tested on animal models where it successfully blocked sensory nerve conduction at lower concentrations compared to traditional agents. The results indicated a favorable safety profile with minimal side effects .

Case Study 2: Solvent in Organic Reactions

In another study focusing on its use as a solvent, this compound facilitated several organic transformations with high yields. For instance, it was used in the synthesis of complex fluorinated molecules where traditional solvents failed to provide adequate solubility or reaction rates .

Table 1: Comparison of Anesthetic Properties

| Compound | Anesthetic Dose (AD) | Lethal Dose (LD) | Anesthetic Index (AI) |

|---|---|---|---|

| 1-Chloro-1,1,3,3,3-pentafluoro-2-propyl methyl ether | 0.895 | 5.31 | 5.93 |

| Traditional Anesthetics | Varies | Varies | 3.5 - 4.5 |

This table illustrates the anesthetic potency of 1-chloro-1,1,3,3,3-pentafluoro-2-propyl methyl ether compared to traditional anesthetics.

Table 2: Solvent Performance in Organic Reactions

| Reaction Type | Yield (%) | Solvent Used |

|---|---|---|

| Fluorination Reaction | 85 | This compound |

| Alkylation Reaction | 90 | This compound |

| Coupling Reaction | 78 | Traditional Solvents (e.g., Ethanol) |

This table summarizes the performance of this compound as a solvent compared to traditional solvents in various organic reactions.

Mécanisme D'action

The mechanism of action of 1,1,3,3,3-pentafluoropropyl methyl ether involves its interaction with molecular targets through its ether and fluorine groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability . The pathways involved include hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Comparaison Avec Des Composés Similaires

1,1,3,3,3-Pentafluoropropyl methyl ether can be compared with other fluorinated ethers such as:

1,1,2,3,3,3-Hexafluoropropyl methyl ether: This compound has an additional fluorine atom, which can lead to different reactivity and physical properties.

2,2,3,3,3-Pentafluoropropyl methacrylate: This compound contains a methacrylate group, making it useful in polymer chemistry.

1,1-Dihydroperfluoropropyl methacrylate: Similar to the above, but with a different fluorination pattern.

The uniqueness of this compound lies in its specific fluorination pattern and ether functionality, which confer unique chemical and physical properties suitable for a wide range of applications.

Activité Biologique

1,1,3,3,3-Pentafluoropropyl methyl ether (PFPME) is a fluorinated ether that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of PFPME, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PFPME is characterized by its five fluorine atoms attached to a propyl chain with a methyl ether functional group. This structure imparts distinct physicochemical properties such as low surface tension and high stability under various conditions.

Mechanisms of Biological Activity

The biological activity of PFPME can be attributed to several mechanisms:

- Interaction with Biological Membranes : The fluorinated groups enhance the compound's ability to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that PFPME may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds are known to induce oxidative stress through ROS generation, impacting cellular health and function.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of PFPME on various cell lines. For example:

- Cell Viability Assays : Using MTT assays, PFPME demonstrated a dose-dependent decrease in viability in human liver carcinoma cells (HepG2). The IC50 value was determined to be approximately 50 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

- Mechanistic Insights : Flow cytometry revealed that PFPME treatment led to increased apoptosis rates in treated cells compared to control groups. This suggests that PFPME may trigger programmed cell death through intrinsic pathways.

In Vivo Studies

Animal studies have also been conducted to evaluate the safety profile and biological effects of PFPME:

- Toxicology Studies : Mice administered with PFPME at doses up to 200 mg/kg showed no significant adverse effects on body weight or organ morphology after a two-week observation period. However, mild liver enzyme elevation was noted, indicating potential hepatotoxicity at higher concentrations.

- Behavioral Assessments : Behavioral tests indicated no significant changes in locomotor activity or anxiety-like behaviors in treated mice compared to controls.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial potential of PFPME against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that PFPME exhibited moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL.

Case Study 2: Insecticidal Properties

Research into the insecticidal properties of PFPME showed promising results against mosquito larvae (Aedes aegypti). The compound exhibited LC50 values around 30 µg/mL after 24 hours of exposure, suggesting its potential as a novel insecticide.

Propriétés

IUPAC Name |

1,1,1,3,3-pentafluoro-3-methoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-10-4(8,9)2-3(5,6)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYLFAAYPQDDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.